molecular formula C12H15ClN2O2 B8663876 Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate

Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate

Cat. No. B8663876
M. Wt: 254.71 g/mol
InChI Key: MYGPQCFLACBRGJ-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

2,3-Dichloropyridine (1.48 g, 10 mmol, Aldrich) and piperidine-4-carboxylic acid methyl ester (1.43 g, 10 mmol, Aldrich) were reacted under the conditions of Example 3a to give the title compound as a colorless viscous oil. MS (ESI, pos. ion) m/z: 256 (M+1).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)=[O:12]>>[CH3:9][O:10][C:11]([CH:13]1[CH2:18][CH2:17][N:16]([C:2]2[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14]1)=[O:12]

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
1.43 g
Type
reactant
Smiles
COC(=O)C1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCN(CC1)C1=NC=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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